4-Fluoro-2-methylsulfonylbenzaldehyde

Description

2,4-Dichloro-6-nitroazidobenzene is a polyfunctional aromatic compound featuring a benzene ring substituted with two chlorine atoms (positions 2 and 4), a nitro group (position 6), and an azide group (position 1).

Properties

Molecular Formula |

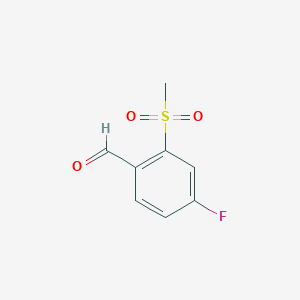

C8H7FO3S |

|---|---|

Molecular Weight |

202.20 g/mol |

IUPAC Name |

4-fluoro-2-methylsulfonylbenzaldehyde |

InChI |

InChI=1S/C8H7FO3S/c1-13(11,12)8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 |

InChI Key |

LQIYWELCBPNZSM-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)F)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Azido-4-nitrobenzene (CAS 99-55-8)

Molecular Formula : C₆H₄N₄O₂

Key Data :

- Synthesis : Prepared via diazotization of p-nitroaniline in HCl, followed by sodium azide substitution, yielding 93.5% .

- Melting Point : 65–68°C .

- Functional Groups: Azide (N₃⁻) and nitro (NO₂) groups at para positions.

Comparison :

- Applications : Likely used as a precursor in click chemistry or explosives research, though its lower substituent complexity may limit versatility.

6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 6)

Molecular Formula : C₁₆H₁₄ClN₃O₄S₂

Key Data :

Comparison :

- Structural Complexity : The benzodithiazine core and additional functional groups (e.g., SO₂, hydrazine) differentiate it from 2,4-Dichloro-6-nitroazidobenzene.

- Stability : Higher thermal stability (decomposition >300°C) due to rigid heterocyclic structure vs. the simpler nitroazidobenzene analog.

4-Dimethylaminoazobenzene

Molecular Formula : C₁₄H₁₅N₃

Key Data :

- Hazards: Classified as a carcinogen with occupational exposure risks .

Comparison :

- Functional Groups: Azo (N=N) and dimethylamino (N(CH₃)₂) groups vs. azide and nitro in the target compound.

- Applications : Primarily a dye, whereas 2,4-Dichloro-6-nitroazidobenzene’s reactivity suggests use in explosives or pharmaceuticals.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Electronic Effects : Chlorine and nitro groups in 2,4-Dichloro-6-nitroazidobenzene likely enhance electrophilicity at the azide-bearing position, increasing reactivity in cycloaddition or decomposition pathways compared to less-substituted analogs .

- Stability Concerns : The combination of azide and nitro groups raises safety risks; similar compounds (e.g., 1-azido-4-nitrobenzene) require careful handling .

- Synthetic Challenges : Multi-substituted nitroazidobenzenes may require optimized diazotization conditions to avoid premature decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.